molecular formula C9H18ClNO4S B13245902 Tert-butyl 2-(chlorosulfonyl)-1,1-dimethylethylcarbamate

Tert-butyl 2-(chlorosulfonyl)-1,1-dimethylethylcarbamate

Cat. No.: B13245902
M. Wt: 271.76 g/mol
InChI Key: CVQJACHJWKIQDB-UHFFFAOYSA-N
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Description

Tert-butyl 2-(chlorosulfonyl)-1,1-dimethylethylcarbamate (CAS: 941945-44-6), also known as N-(tert-butoxycarbonyl)sulfamoyl chloride or Tert-butyl chlorosulfonylcarbamate, is a sulfonating reagent widely used in organic synthesis. Its molecular formula is C₆H₁₀ClNO₄S, with a molecular weight of 227.66 g/mol. The compound features a reactive chlorosulfonyl (-SO₂Cl) group attached to a tert-butyl carbamate moiety, which stabilizes the molecule while enabling selective sulfonylation reactions.

Properties

Molecular Formula

C9H18ClNO4S

Molecular Weight

271.76 g/mol

IUPAC Name

tert-butyl N-(1-chlorosulfonyl-2-methylpropan-2-yl)carbamate

InChI

InChI=1S/C9H18ClNO4S/c1-8(2,3)15-7(12)11-9(4,5)6-16(10,13)14/h6H2,1-5H3,(H,11,12)

InChI Key

CVQJACHJWKIQDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of TERT-BUTYL2-(CHLOROSULFONYL)-1,1-DIMETHYLETHYLCARBAMATE typically involves the reaction of tert-butyl alcohol with chlorosulfonyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using dichloromethane as a solvent. The process requires careful temperature control to avoid decomposition of the reactants and products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. Safety measures are crucial due to the reactivity of chlorosulfonyl isocyanate and the potential hazards associated with large-scale chemical production .

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL2-(CHLOROSULFONYL)-1,1-DIMETHYLETHYLCARBAMATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Carbamates: Formed through nucleophilic substitution.

    Sulfonyl Derivatives: Result from oxidation reactions.

    Amines and Alcohols: Produced via reduction reactions.

Scientific Research Applications

TERT-BUTYL2-(CHLOROSULFONYL)-1,1-DIMETHYLETHYLCARBAMATE is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Applied in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of TERT-BUTYL2-(CHLOROSULFONYL)-1,1-DIMETHYLETHYLCARBAMATE involves the formation of reactive intermediates that facilitate various chemical transformations. The compound acts as an electrophile, reacting with nucleophiles to form stable products. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Key Properties :

  • Storage : Requires storage at 2–8°C in a sealed, dry container protected from light due to sensitivity to moisture and thermal degradation .
  • Applications : Primarily employed in the synthesis of sulfonamide derivatives, pharmaceuticals (e.g., macitentan intermediates), and functionalized polymers .

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares Tert-butyl 2-(chlorosulfonyl)-1,1-dimethylethylcarbamate with three structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Use
This compound C₆H₁₀ClNO₄S 227.66 Chlorosulfonyl, carbamate Sulfonylation reagent
Tert-butyl (4-chlorophenethyl)carbamate C₁₃H₁₈ClNO₂ 255.74 Phenethyl, carbamate Pharmaceutical intermediate
Benzenesulfonyl chloride C₆H₅ClO₂S 176.62 Chlorosulfonyl General sulfonating agent
Omeprazole sulfonate derivatives Varies Varies Sulfonyl, benzimidazole Proton-pump inhibitor synthesis

Key Observations :

Reactivity: The chlorosulfonyl group in the target compound confers high electrophilicity, similar to benzenesulfonyl chloride. However, the tert-butyl carbamate group reduces volatility and enhances solubility in non-polar solvents compared to simpler sulfonyl chlorides . In contrast, Tert-butyl (4-chlorophenethyl)carbamate lacks the sulfonyl group, rendering it inert in sulfonation reactions but useful as a protective group in peptide synthesis .

Stability :

  • The target compound’s requirement for cold storage (2–8°C ) contrasts with benzenesulfonyl chloride, which is typically stored at room temperature but degrades rapidly in moisture. The tert-butyl carbamate moiety likely mitigates hydrolysis compared to aliphatic sulfonyl chlorides .

Stability and Degradation Pathways

  • The target compound’s chlorosulfonyl group is prone to hydrolysis, forming sulfonic acids under aqueous conditions. The tert-butyl group delays this degradation compared to methyl or ethyl analogs.
  • Tert-butyl (4-chlorophenethyl)carbamate remains stable under ambient conditions but decomposes in strong acids/bases, releasing 4-chlorophenethylamine .

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